molecular formula C29H21FN4OS3 B302649 N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

Cat. No. B302649
M. Wt: 556.7 g/mol
InChI Key: ALKSBKJPGZQPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine.

Mechanism of Action

The mechanism of action of N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide involves the inhibition of several key enzymes and pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the growth of cancer cells. Additionally, it has been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide in lab experiments include its potent anticancer, antifungal, and antibacterial properties. However, this chemical compound has limitations in terms of its solubility and stability, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for research on N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. One potential direction is to investigate its potential applications in combination therapy with other anticancer drugs. Additionally, further research is needed to understand the mechanism of action of this chemical compound and its potential applications in the treatment of other diseases. Finally, more research is needed to optimize the synthesis method of this chemical compound to improve its solubility and stability.

Synthesis Methods

The synthesis of N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is a complex process that involves several steps. The first step involves the synthesis of 2-(1-phenylbenzimidazol-2-yl) sulfanylacetic acid, which is then reacted with 2-chloro-6-fluorobenzothiazole to produce N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide.

Scientific Research Applications

N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential applications in medicine. It has been found to have anticancer, antifungal, and antibacterial properties. Studies have shown that this chemical compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

Product Name

N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

Molecular Formula

C29H21FN4OS3

Molecular Weight

556.7 g/mol

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C29H21FN4OS3/c30-22-11-5-4-8-19(22)17-37-29-33-24-15-14-20(16-26(24)38-29)31-27(35)18-36-28-32-23-12-6-7-13-25(23)34(28)21-9-2-1-3-10-21/h1-16H,17-18H2,(H,31,35)

InChI Key

ALKSBKJPGZQPPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC6=CC=CC=C6F

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC6=CC=CC=C6F

Origin of Product

United States

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